(4'-Aminophenyl)-2,2-dimethyl-1,3-dioxolane
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Overview
Description
4-(2,2-Dimethyl-1,3-dioxolan-4-yl)aniline is an organic compound that features a dioxolane ring attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-dimethyl-1,3-dioxolan-4-yl)aniline typically involves the reaction of 4-nitroaniline with 2,2-dimethyl-1,3-dioxolane-4-methanol under reducing conditions. The nitro group is reduced to an amine, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dimethyl-1,3-dioxolan-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aniline derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-(2,2-Dimethyl-1,3-dioxolan-4-yl)aniline has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of luminogens and fluorescent polyimides.
Biology: Investigated for its potential as a small molecule inhibitor in biological pathways.
Medicine: Explored for its role in drug development, particularly as a precursor for caspase-3 inhibitors.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(2,2-dimethyl-1,3-dioxolan-4-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, as a caspase-3 inhibitor, it binds to the active site of the enzyme, preventing the cleavage of target proteins and thereby inhibiting apoptosis . The dioxolane ring provides stability and enhances the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-1,3-dioxolane-4-methanamine
- (S)-(+)-(2,2-Dimethyl-1,3-dioxolan-4-yl)-methylamine
- ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol
Uniqueness
4-(2,2-Dimethyl-1,3-dioxolan-4-yl)aniline is unique due to its combination of a dioxolane ring and an aniline moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a variety of reactions and applications that similar compounds may not be suitable for .
Properties
Molecular Formula |
C11H15NO2 |
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Molecular Weight |
193.24 g/mol |
IUPAC Name |
4-(2,2-dimethyl-1,3-dioxolan-4-yl)aniline |
InChI |
InChI=1S/C11H15NO2/c1-11(2)13-7-10(14-11)8-3-5-9(12)6-4-8/h3-6,10H,7,12H2,1-2H3 |
InChI Key |
WNAURUDDIBAIAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)C2=CC=C(C=C2)N)C |
Origin of Product |
United States |
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